
Sodium 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent antibacterial properties and is a derivative of the fluoroquinolone class of antibiotics, which are widely used to treat a variety of bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the 6-amino-3,5-difluoropyridine moiety. This can be achieved through a series of halogenation and amination reactions starting from a suitable pyridine precursor.
Quinoline Core Construction: The quinoline core is constructed via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of Fluorine and Chlorine Atoms: Fluorination and chlorination are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) and thionyl chloride (SOCl₂), respectively.
Azetidine Ring Formation: The azetidine ring is introduced through a cyclization reaction involving a suitable azetidine precursor.
Final Coupling and Salt Formation: The final step involves coupling the quinoline and pyridine moieties, followed by the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (Li
特性
分子式 |
C18H11ClF3N4NaO4 |
|---|---|
分子量 |
462.7 g/mol |
IUPAC名 |
sodium;1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H12ClF3N4O4.Na/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);/q;+1/p-1 |
InChIキー |
VONGCHNPLLQMCN-UHFFFAOYSA-M |
正規SMILES |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)[O-])C4=C(C=C(C(=N4)N)F)F)F)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


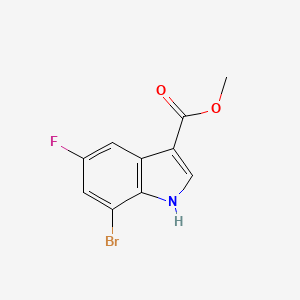


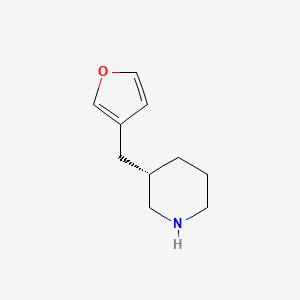

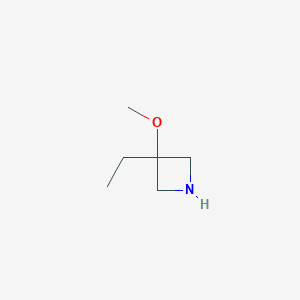
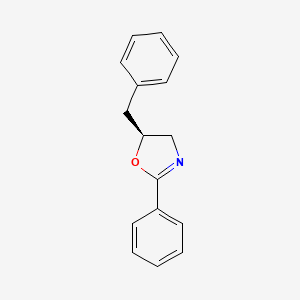
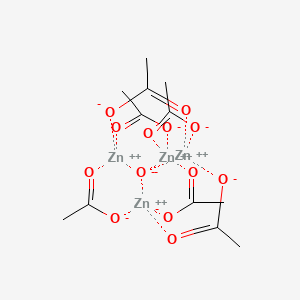
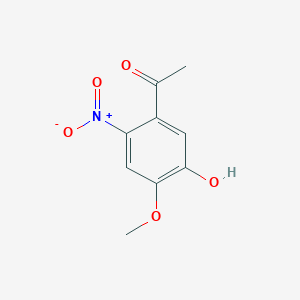
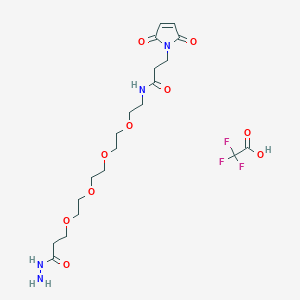
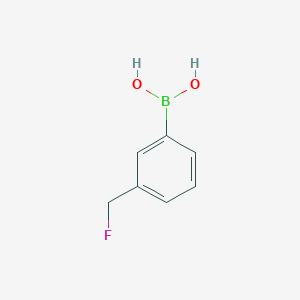
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)


